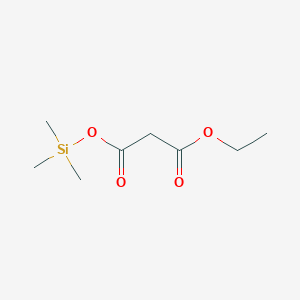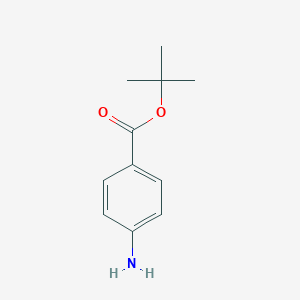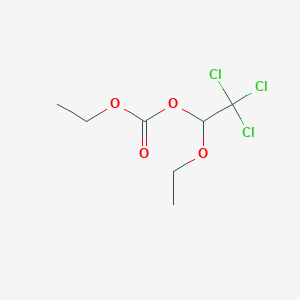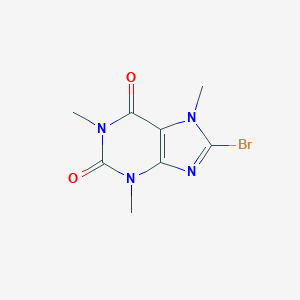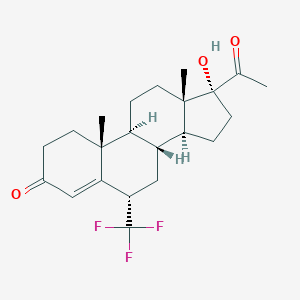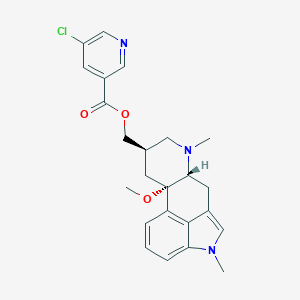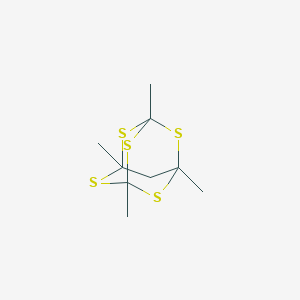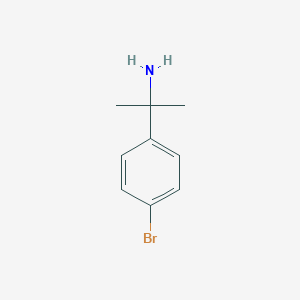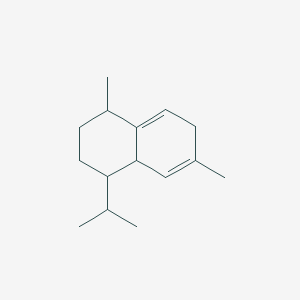
Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)- is a chemical compound that belongs to the family of terpenes. It is commonly known as alpha-terpineol and is widely used in various industries such as fragrance, flavor, and pharmaceuticals.
Scientific Research Applications
Gas-Phase Reactions with Nitrate and Hydroxyl Radicals
Naphthalene and its derivatives, including 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)-naphthalene, are studied for their reactions with nitrate and hydroxyl radicals in the atmosphere. These studies focus on understanding the chemical reactions and degradation processes of these compounds in the environment. For instance, Phousongphouang and Arey (2002) conducted research on the rate constants for these reactions, providing valuable insights into the atmospheric chemistry of alkylnaphthalenes (Phousongphouang & Arey, 2002).
Synthesis and Characterization of Derivatives
The synthesis and characterization of naphthalene derivatives are critical for understanding their chemical properties and potential applications. For example, Queiroga, Ferracini, and Marsaioli (1996) synthesized and identified novel cadinane derivatives from Baccharis species, contributing to the field of natural product chemistry and expanding the understanding of naphthalene derivatives (Queiroga, Ferracini, & Marsaioli, 1996).
Methylation Studies and Catalysts
Research into the methylation of naphthalene, including its derivatives, is crucial for industrial applications like the production of polyethylene naphthalate. Güleç et al. (2017) performed a kinetic study on the methylation of naphthalene using Fe/ZSM-5 zeolite catalysts, offering insights into the efficiency and mechanisms of these reactions (Güleç et al., 2017).
Fluorescence Spectral Studies
The fluorescence properties of naphthalene derivatives are explored for potential applications in material science and spectroscopy. Aladekomo and Birks (1965) conducted spectral studies of naphthalene and its derivatives, contributing to the understanding of excimer fluorescence characteristics (Aladekomo & Birks, 1965).
Biomarker Potential in Geology
Naphthalene derivatives also have significance in geology, especially as biomarkers in crude oil analysis. Aarssen et al. (1992) demonstrated the presence of compounds like 1,6-dimethyl-4-(1-methylethyl)naphthalene in crude oils, highlighting their potential as biomarkers and aiding in understanding the origins of these oils (Aarssen et al., 1992).
properties
CAS RN |
16728-99-7 |
|---|---|
Product Name |
Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)- |
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,7-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h7,9-10,12-13,15H,5-6,8H2,1-4H3 |
InChI Key |
JUQGWBAOQUBVFP-UHFFFAOYSA-N |
SMILES |
CC1CCC(C2C1=CCC(=C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C2C1=CCC(=C2)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





